molecular formula C11H10BrClN2O2S2 B15112217 3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B15112217
M. Wt: 381.7 g/mol
InChI Key: GFJYYUBZPNOMNJ-UHFFFAOYSA-N
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Description

The compound 3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a sulfur-containing heterocycle characterized by a fused tetrahydrothieno[3,4-d]thiazole core. Key structural features include:

  • A 5,5-dioxide moiety, indicating two sulfonyl groups on the thieno-thiazole ring system.
  • An imine group (-NH-) at the 2-position of the thiazole ring.
  • A 4-bromo-2-chlorophenyl substituent at the 3-position, contributing steric bulk and electronic effects.

Properties

Molecular Formula

C11H10BrClN2O2S2

Molecular Weight

381.7 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C11H10BrClN2O2S2/c12-6-1-2-8(7(13)3-6)15-9-4-19(16,17)5-10(9)18-11(15)14/h1-3,9-10,14H,4-5H2

InChI Key

GFJYYUBZPNOMNJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature and pressure control, along with continuous stirring, ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: Halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-chlorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound
  • Core: Tetrahydrothieno[3,4-d]thiazole with 5,5-dioxide and imine groups.
  • Functional Groups : Sulfonyl (S=O), imine (-NH-), and halogenated aryl.
Analog 1 : 1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide ()
  • Core: Tetrahydrothieno[3,4-d]imidazole with 5,5-dioxide and thione (-C=S).
  • Substituents : 4-Bromophenyl and allyl groups.
  • Key Differences :
    • Replacement of thiazole-imine with imidazole-thione.
    • Lack of chlorine in the aryl substituent.
    • Presence of allyl group alters steric and electronic profiles .
Analog 2 : 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones ()
  • Core : Benzo[d]thiazol-2(3H)-one fused with oxadiazole.
  • Substituents : Varied aryl groups (e.g., p-tolyl, 4-propylphenyl).
  • Key Differences: Benzothiazolone core vs. tetrahydrothieno-thiazole. Oxadiazole substituent instead of sulfonyl groups. Demonstrated antifungal activity against Colletotrichum orbiculare and Botrytis cinerea .

Substituent Effects

Halogenated Aryl Groups
  • Target Compound : 4-Bromo-2-chlorophenyl introduces ortho-chloro and para-bromo substituents, enhancing steric hindrance and electron-withdrawing effects.
  • Analog 3 : (2E)-4-(4-Bromophenyl)-N,3-diethyl-1,3-thiazol-2(3H)-imine Hydrochloride ()
    • Substituents : 4-Bromophenyl with ethyl groups.
    • Key Difference : Lack of chlorine reduces electronic complexity but retains bromine’s bulk .
Functional Group Impact
  • Sulfonyl (5,5-Dioxide) vs. Thione/Thiol :
    • Sulfonyl groups increase polarity and stability compared to thione (C=S) or thiol (C-SH) derivatives.
    • IR spectra would show strong S=O stretches (~1150–1350 cm⁻¹) for the target compound, contrasting with C=S (~1050–1250 cm⁻¹) in analogs like .
Spectroscopic Data
Property Target Compound (Inferred) Analog 1 () Analog 2 ()
IR (cm⁻¹) ~1350 (S=O), ~1150 (S=O), ~1590 (C=N) 1680 (C=S), 530 (C-Br) 1212 (C=S), 1593 (C=N)
¹H-NMR (δ, ppm) Aromatic protons: ~6.5–8.5; NH: ~9.5 Allyl protons: ~5.0–5.5; Ar-H: ~7.0 Oxadiazole-CH2: ~4.5; Ar-H: ~6.8–8.0
Molecular Formula C₁₃H₁₁BrClN₂O₂S₂ (hypothetical) C₁₄H₁₅BrN₂O₂S₂ C₁₇H₁₄N₂O₂S (example: 4d)
Molar Mass (g/mol) ~433.7 387.32 ~322.37

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